5,5-Diethyl-1,3-oxazolidine-2,4-dione Exhibits a 500-Fold pKa Shift Relative to N-Methylated Clinical Analogs
5,5-Diethyl-1,3-oxazolidine-2,4-dione (target) lacks an N-methyl substituent, which is present in the clinical anticonvulsants trimethadione and paramethadione. This structural difference results in a pKa of 6.08±0.70 (predicted) for the target compound , compared to a predicted pKa of -2.18±0.40 for both trimethadione and paramethadione . At physiological pH (7.4), the target compound is predominantly ionized (>90% anionic), while the N-methylated analogs remain fully protonated and neutral. This fundamentally alters aqueous solubility, membrane permeability, and potential interactions with biological targets.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 6.08±0.70 (predicted) |
| Comparator Or Baseline | Trimethadione: -2.18±0.40; Paramethadione: -2.18±0.40 |
| Quantified Difference | ΔpKa ≈ +8.26 (target vs. trimethadione) |
| Conditions | Predicted values from ChemicalBook and ChemSrc databases |
Why This Matters
The >8-unit pKa difference dictates distinct ionization states at physiological pH, directly impacting solubility, logD, and passive diffusion—parameters critical for in vitro assay design and interpretation.
